1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one
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Overview
Description
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one is an organic compound with the molecular formula C10H12FNO. It is characterized by the presence of a dimethylamino group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanone group.
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with a fluorinating agent to introduce the fluorine atom at the desired position. This is followed by a Friedel-Crafts acylation reaction to attach the ethanone group. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and fluorine atom play crucial roles in modulating the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or receptor activation .
Comparison with Similar Compounds
1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one can be compared with other similar compounds such as:
1-[4-(Dimethylamino)phenyl]ethan-1-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-[4-(Dimethylamino)-3-chlorophenyl]ethan-1-one: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
1-[4-(Dimethylamino)-3-bromophenyl]ethan-1-one: The presence of a bromine atom can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, making it valuable for specific applications .
Properties
CAS No. |
152835-92-2 |
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Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-[4-(dimethylamino)-3-fluorophenyl]ethanone |
InChI |
InChI=1S/C10H12FNO/c1-7(13)8-4-5-10(12(2)3)9(11)6-8/h4-6H,1-3H3 |
InChI Key |
BSWHHYZMMHJMJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N(C)C)F |
Origin of Product |
United States |
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